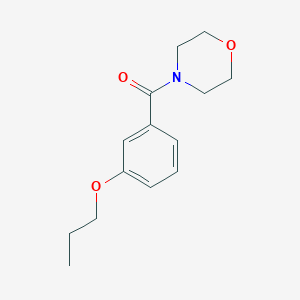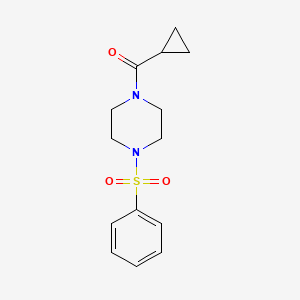
1-(cyclopentylcarbonyl)-4-(3-fluorobenzyl)piperazine
Übersicht
Beschreibung
1-(cyclopentylcarbonyl)-4-(3-fluorobenzyl)piperazine, commonly known as CPP, is a chemical compound that has attracted the attention of many researchers due to its potential applications in the field of neuroscience. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in the regulation of synaptic plasticity and memory formation.
Wirkmechanismus
The 1-(cyclopentylcarbonyl)-4-(3-fluorobenzyl)piperazine receptor is a type of ionotropic glutamate receptor that is involved in the regulation of synaptic plasticity and memory formation. When glutamate binds to the receptor, it causes the influx of calcium ions into the postsynaptic neuron, which triggers a cascade of intracellular signaling events. CPP acts as a competitive antagonist of the this compound receptor by binding to the same site as glutamate and blocking its activity. This results in the inhibition of calcium influx and the downstream signaling pathways associated with this compound receptor activation.
Biochemical and Physiological Effects:
CPP has been shown to have a number of biochemical and physiological effects in various experimental models. Studies have demonstrated that CPP can protect against excitotoxicity-induced neuronal damage, reduce epileptic seizures, and improve cognitive function in animal models of stroke and traumatic brain injury. However, CPP has also been shown to have some adverse effects, such as impairing learning and memory in certain contexts.
Vorteile Und Einschränkungen Für Laborexperimente
CPP has several advantages as a tool for studying the 1-(cyclopentylcarbonyl)-4-(3-fluorobenzyl)piperazine receptor. It is highly selective and potent, which means that it can be used at low concentrations without affecting other neurotransmitter systems. It is also relatively stable and easy to handle in the laboratory. However, there are some limitations to its use. CPP has a relatively short half-life, which means that it may need to be administered repeatedly during experiments. It also has some adverse effects, such as impairing learning and memory, which may limit its use in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for research on CPP and its potential applications in the field of neuroscience. One area of interest is the development of more selective and potent 1-(cyclopentylcarbonyl)-4-(3-fluorobenzyl)piperazine receptor antagonists that can be used to study the role of these receptors in various physiological and pathological conditions. Another area of interest is the investigation of the downstream signaling pathways that are affected by this compound receptor blockade, and how these pathways may be targeted for therapeutic intervention. Additionally, there is interest in exploring the potential use of CPP and other this compound receptor antagonists as therapeutic agents for neurological disorders.
Wissenschaftliche Forschungsanwendungen
CPP has been extensively studied for its potential applications in the field of neuroscience. It is a potent and selective 1-(cyclopentylcarbonyl)-4-(3-fluorobenzyl)piperazine receptor antagonist, which means that it can block the activity of these receptors without affecting other neurotransmitter systems. This makes CPP a valuable tool for studying the role of this compound receptors in various physiological and pathological conditions, such as stroke, traumatic brain injury, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
cyclopentyl-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O/c18-16-7-3-4-14(12-16)13-19-8-10-20(11-9-19)17(21)15-5-1-2-6-15/h3-4,7,12,15H,1-2,5-6,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRZESPEVQNFKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4432590.png)




![4-methyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4432625.png)

![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4432637.png)

![1-butyryl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B4432661.png)
![5-(1-adamantylacetyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B4432664.png)


